![molecular formula C30H56O8Sr B12826799 strontium;1-methoxy-2-[2-(2-methoxyethoxy)ethoxy]ethane;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate](/img/structure/B12826799.png)
strontium;1-methoxy-2-[2-(2-methoxyethoxy)ethoxy]ethane;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)strontium triglyme adduct is an organometallic compound. It is characterized by its white solid appearance and high solubility in organic solvents such as diethyl ether and methanol
Preparation Methods
The synthesis of Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)strontium triglyme adduct typically involves the reaction of strontium with 2,2,6,6-tetramethyl-3,5-heptanedione in the presence of triglyme (triethylene glycol dimethyl ether). The reaction is carried out under controlled conditions to ensure the formation of the desired adduct . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)strontium triglyme adduct can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of strontium oxide and other by-products.
Reduction: It can be reduced using suitable reducing agents, resulting in the formation of strontium metal and other products.
Substitution: The compound can participate in substitution reactions where the 2,2,6,6-tetramethyl-3,5-heptanedionato ligands are replaced by other ligands under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)strontium triglyme adduct has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of strontium-containing compounds and materials. It is also employed in the study of coordination chemistry and organometallic chemistry.
Biology: The compound is investigated for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.
Industry: It is used in the production of advanced materials, including ceramics and electronic components, due to its unique properties.
Mechanism of Action
The mechanism of action of Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)strontium triglyme adduct involves its interaction with molecular targets through coordination bonds. The strontium ion in the compound can form stable complexes with various ligands, influencing the reactivity and properties of the compound. The pathways involved depend on the specific application and the nature of the interacting molecules.
Comparison with Similar Compounds
Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)strontium triglyme adduct can be compared with other similar compounds, such as:
Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)copper(II): This compound has similar ligands but a different central metal ion (copper instead of strontium).
Nickel(II) bis(2,2,6,6-tetramethyl-3,5-heptanedionate): Another similar compound with nickel as the central metal ion.
Zirconium tetrakis(2,2,6,6-tetramethyl-3,5-heptanedionate): This compound contains zirconium and has four 2,2,6,6-tetramethyl-3,5-heptanedionato ligands.
The uniqueness of Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)strontium triglyme adduct lies in its specific combination of strontium and triglyme, which imparts distinct properties and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C30H56O8Sr |
|---|---|
Molecular Weight |
632.4 g/mol |
IUPAC Name |
strontium;1-methoxy-2-[2-(2-methoxyethoxy)ethoxy]ethane;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate |
InChI |
InChI=1S/2C11H20O2.C8H18O4.Sr/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;1-9-3-5-11-7-8-12-6-4-10-2;/h2*7,12H,1-6H3;3-8H2,1-2H3;/q;;;+2/p-2/b2*8-7-;; |
InChI Key |
FJUIMBKYDDNQQB-ZJCTYWPYSA-L |
Isomeric SMILES |
CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.COCCOCCOCCOC.[Sr+2] |
Canonical SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].COCCOCCOCCOC.[Sr+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


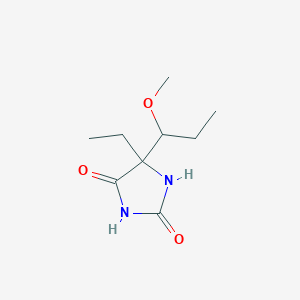
![(4-Aminophenyl) [5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B12826724.png)
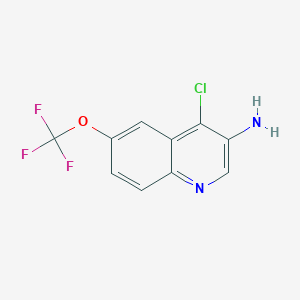
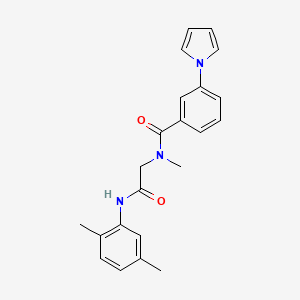
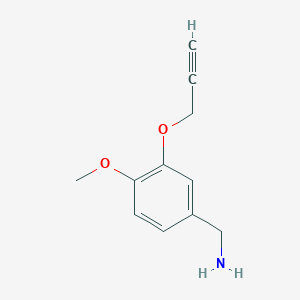
![(3aS,6aR)-hexahydro-2H-Pyrrolo[3,4-d]oxazol-2-one](/img/structure/B12826749.png)
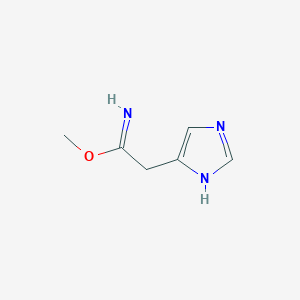
![S-(1H-Benzo[d]imidazol-2-yl)thiohydroxylamine](/img/structure/B12826760.png)
![Benzyl (4-(2-aminoethyl)bicyclo[2.2.2]octan-1-yl)carbamate](/img/structure/B12826768.png)

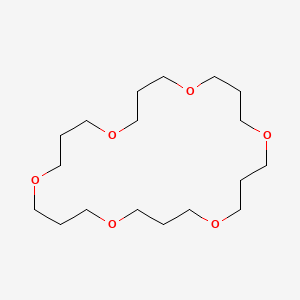
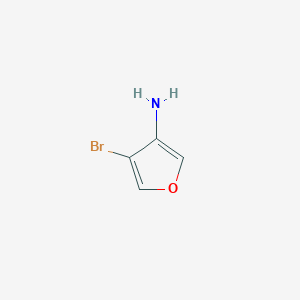
![[Acetyloxy(phenyl)methyl] acetate;1-iodo-2,3,4,5-tetramethylbenzene](/img/structure/B12826805.png)

